
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide, also known as Boc-4-mes-amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a white crystalline solid that has a molecular formula of C20H25NO2 and a molecular weight of 311.42 g/mol.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide involves the inhibition of target enzymes through the formation of a covalent bond with the active site. This results in the disruption of the enzyme's function and ultimately leads to the inhibition of cellular processes that are dependent on the enzyme's activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in cellular processes. However, the synthesis of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide can be challenging and requires careful control of reaction conditions. Additionally, the covalent nature of its mechanism of action can make it difficult to study the effects of reversible enzyme inhibition.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide. One potential area of research is the development of new drugs based on its inhibitory activity against enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide and its potential applications in the treatment of inflammatory and neoplastic diseases. Finally, the development of new synthesis methods for N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide may help to overcome some of the limitations associated with its current synthesis.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide involves the reaction of mesityl chloride with tert-butylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to yield the final product, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide. The synthesis is typically carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of reaction conditions such as temperature and pH.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a range of enzymes such as proteases and kinases, making it a promising candidate for the development of new drugs. Additionally, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been found to have anti-inflammatory and anti-tumor properties, further highlighting its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13-11-14(2)18(15(3)12-13)19(23)16-7-9-17(10-8-16)20(24)22-21(4,5)6/h7-12H,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBWNPQEXAMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

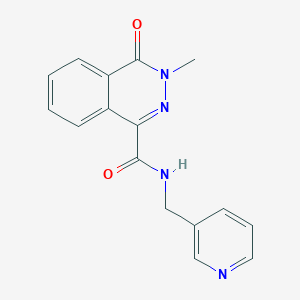
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

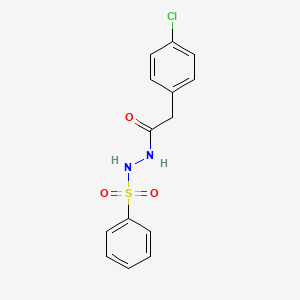
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
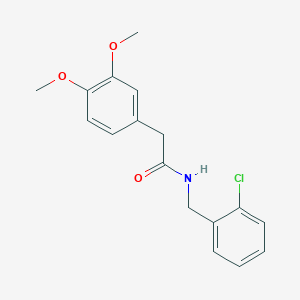
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
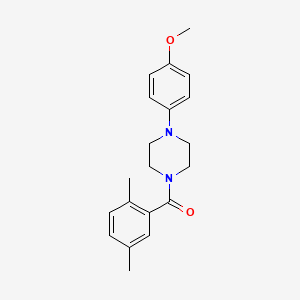
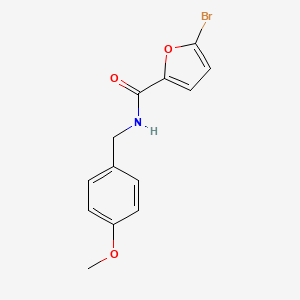
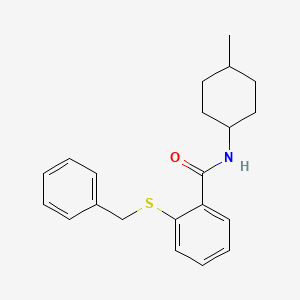
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)